1-(3-Nitrophenyl)-1h-tetrazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
5467-77-6 |
|---|---|
Molecular Formula |
C7H6N6O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1-(3-nitrophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H6N6O2/c8-7-9-10-11-12(7)5-2-1-3-6(4-5)13(14)15/h1-4H,(H2,8,9,11) |
InChI Key |
YDTLOZIXLQSLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=NN=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Nitrophenyl 1h Tetrazol 5 Amine and Analogues
Direct Cycloaddition Approaches to 1,5-Disubstituted Tetrazoles
The construction of the 1,5-disubstituted tetrazole ring system is predominantly accomplished through cycloaddition reactions. These methods involve the formation of the five-membered nitrogen-rich ring from acyclic precursors. The most fundamental and widely employed of these is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. This approach provides a direct and efficient pathway to the tetrazole core, forming the basis for many synthetic variations.
[3+2] Cycloaddition of Azides with Nitriles and Related Substrates
The cornerstone of tetrazole synthesis is the Huisgen [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.comresearchgate.net This reaction is the most proficient route for forming 5-substituted 1H-tetrazoles. nih.govacs.org To synthesize 1,5-disubstituted tetrazoles such as 1-(3-nitrophenyl)-1H-tetrazol-5-amine, this fundamental reaction is adapted. Instead of starting with a simple nitrile, a more complex substrate is required to introduce the substituent at the 5-position.
The reaction of organic azides with cyanamides can lead to the formation of 5-aminotetrazoles. For the target compound, this would theoretically involve the reaction of 3-nitrophenylazide with cyanamide (B42294). However, multicomponent reactions often provide a more practical and versatile approach to complex tetrazoles.
A significant related reaction involves the use of isocyanides. The [2+3] cycloaddition of isocyanides with hydrazoic acid or trimethylsilyl (B98337) azide is a notable method for producing 1-monosubstituted tetrazole derivatives. nih.gov This highlights the versatility of cycloaddition chemistry in accessing various substitution patterns on the tetrazole ring.
Catalytic Systems in Tetrazole Synthesis
To overcome the high activation energy often associated with cycloaddition reactions for tetrazole synthesis, various catalytic systems have been developed. acs.org These catalysts activate the nitrile substrate, facilitating the cycloaddition under milder conditions, reducing reaction times, and improving yields. organic-chemistry.org Catalysts can be broadly categorized into homogeneous and heterogeneous systems, with recent advancements focusing on recoverable and reusable catalysts like nanoparticles. thieme-connect.comrsc.org
A wide array of metal-based catalysts, particularly Lewis acids, have been proven effective in tetrazole synthesis. thieme-connect.com These metals coordinate to the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.
Zinc: Zinc salts such as ZnBr₂ and Zn(OTf)₂ are effective Lewis acid catalysts for the reaction between nitriles and sodium azide, often in aqueous solutions. thieme-connect.comorganic-chemistry.org
Copper: Copper-based catalysts, including Cu₂O and various Cu(II) complexes, have been used for tetrazole synthesis. amerigoscientific.comresearchgate.net For instance, copper(II) oxide has been employed in the synthesis of 2,5-disubstituted tetrazoles from 5-substituted tetrazoles and arylboronic acids. researchgate.net
Nickel: Nickel-containing catalysts, such as those supported on boehmite nanoparticles (Ni-SMTU@boehmite) or as part of bimetallic nanocomposites (Co-Ni), have demonstrated high efficiency and reusability in synthesizing tetrazole derivatives. rsc.orgnih.gov
Ytterbium: Lanthanide catalysts like Ytterbium(III) triflate (Yb(OTf)₃) are powerful Lewis acids used to catalyze the three-component reaction of amines, triethyl orthoformate, and sodium azide to produce 1-substituted 1H-tetrazoles. organic-chemistry.org
Other Metals: Cobalt complexes have been reported as the first homogeneous catalysts for the [3+2] cycloaddition of azides to aryl nitriles. nih.govacs.org Palladium catalysts are also utilized, particularly in cross-coupling reactions to introduce substituents onto a pre-formed tetrazole ring. nih.gov
| Metal Catalyst | Catalyst Example | Application | Key Advantages |
|---|---|---|---|
| Zinc | ZnBr₂, Zn(OTf)₂ | [3+2] cycloaddition of nitriles and azides | Effective Lewis acid, can be used in water. organic-chemistry.org |
| Copper | Cu₂O, Cu(II) complexes | Synthesis of 2,5-disubstituted tetrazoles | Promotes C-N bond formation. amerigoscientific.comresearchgate.net |
| Nickel | Ni-SMTU@boehmite | Synthesis of various tetrazole derivatives | High yield, reusable catalyst. rsc.org |
| Ytterbium | Yb(OTf)₃ | Three-component synthesis of 1-substituted tetrazoles | Powerful Lewis acid for multicomponent reactions. organic-chemistry.org |
| Cobalt | Co(II) complex with tetradentate ligand | Homogeneous catalysis of [3+2] cycloaddition | Mild reaction conditions, near quantitative yields. acs.org |
In recent years, nanomaterials have emerged as highly efficient catalysts for organic transformations due to their high surface-area-to-volume ratio, ease of surface modification, and excellent recyclability. rsc.org Various nanocatalysts have been successfully applied to the synthesis of tetrazoles, offering green and sustainable alternatives to traditional methods. dergipark.org.tr
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are frequently used as a magnetic core to support other catalytic species. amerigoscientific.com This allows for easy separation of the catalyst from the reaction mixture using an external magnet. Examples include Fe₃O₄ functionalized with copper complexes (Fe₃O₄@MCM-41-SB-Cu), lanthanum (Fe₃O₄@tryptophan–La), or indium (Nano-Fe₃O₄/In), which effectively catalyze the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.comtandfonline.com
Zinc Oxide (ZnO) Nanoparticles: Nanocrystalline ZnO acts as an efficient and recyclable heterogeneous acid catalyst for the [3+2] cycloaddition of nitriles and sodium azide, leveraging its Lewis acidic surface sites. amerigoscientific.com
Silver (Ag) Nanocomposites: Biosynthesized silver nanoparticles supported on materials like sodium borosilicate have been shown to be effective catalysts, offering high yields and short reaction times. amerigoscientific.com
Other Nanomaterials: A variety of other nanosystems, such as palladium-arginine complexes on boehmite nanoparticles (Pd-Arg@boehmite) and ruthenium oxide on montmorillonite (B579905) (RuO₂/MMT), have been developed as green catalysts for tetrazole synthesis. amerigoscientific.com
| Nanocatalyst Type | Specific Example | Reaction Catalyzed | Noteworthy Features |
|---|---|---|---|
| Magnetic Nanoparticle | Fe₃O₄@adenine-Zn | Synthesis of 5-substituted tetrazoles | Excellent yield, easy magnetic recovery, reusable. rsc.org |
| Magnetic Nanoparticle | Co–Ni/Fe₃O₄@MMSHS | [2+3] cycloaddition of aromatic nitriles and NaN₃ | High catalytic activity, short reaction times (8–44 min). nih.gov |
| Zinc Oxide | Nanocrystalline ZnO | [3+2] cycloaddition | Heterogeneous Lewis acid, excellent recyclability. amerigoscientific.com |
| Silver Nanocomposite | Ag/sodium borosilicate | General tetrazole synthesis | Biosynthesized, high yields, short reaction times. amerigoscientific.com |
| Boehmite-Based | Pd-Arg@boehmite | Green synthesis of tetrazoles | High substrate compatibility, operational simplicity. rsc.orgamerigoscientific.com |
Multicomponent Reaction (MCR) Strategies for Tetrazol-5-amine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient and convergent route to complex molecules like 1,5-disubstituted tetrazoles. nih.govacs.org
The Ugi-azide reaction is a prominent four-component reaction (4CR) that provides excellent access to 1,5-disubstituted tetrazoles. nih.govmdpi.com This reaction involves an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃, or hydrazoic acid, HN₃). mdpi.com The synthesis of this compound analogues can be readily achieved using this method. For instance, reacting 3-nitroaniline (B104315) (the amine component), an aldehyde, an isocyanide, and TMSN₃ would directly yield a this compound derivative. The Ugi-azide reaction is known for its broad substrate scope and operational simplicity. nih.govbeilstein-journals.org
5-Aminotetrazole (B145819) itself can also serve as a key building block in MCRs. clockss.orgresearchgate.net It typically acts as a 1,3-binucleophile, where both the exocyclic amino group and an endocyclic nitrogen participate in the reaction, leading to the formation of fused heterocyclic systems such as tetrazolo[1,5-a]pyrimidines. clockss.orgsemanticscholar.org
Microwave-Assisted Synthetic Protocols
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. thieme-connect.com The synthesis of tetrazoles, particularly the [3+2] cycloaddition which can be sluggish under conventional heating, benefits significantly from microwave assistance. organic-chemistry.orgdergipark.org.tr
Microwave heating can be effectively combined with various catalytic methods, including both homogeneous and heterogeneous systems. organic-chemistry.org For example, the Ugi-azide reaction to form 1,5-disubstituted tetrazoles can be accelerated using microwave heating, leading to good to excellent yields in as little as 10 minutes, a significant improvement over the hours required with traditional heating. researchgate.net This rapid, efficient heating makes microwave-assisted synthesis a preferred method for constructing libraries of tetrazole derivatives for chemical and biological screening.
Environmentally Benign and Solvent-Free Methodologies
In recent years, the principles of green chemistry have driven the development of more sustainable synthetic routes. For 1-aryl-5-aminotetrazoles, this has led to methodologies that minimize or eliminate the use of hazardous solvents and toxic reagents.
One significant advancement is the use of non-toxic bismuth salts, such as bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), to promote the synthesis of 5-aminotetrazoles. nih.govacs.org Bismuth compounds are advantageous due to their low toxicity, low cost, and environmental compatibility. acs.org Three-component reactions involving an amine, an isothiocyanate (like 3-nitrophenyl isothiocyanate), and sodium azide, promoted by bismuth nitrate under microwave irradiation, offer high yields, very short reaction times (minutes), and a simple workup that avoids chromatographic purification. nih.govacs.org This approach is significantly safer and more environmentally friendly than classical methods that rely on stoichiometric amounts of toxic heavy metal salts like mercury(II) or lead(II). nih.govresearchgate.net
Synthesis from Precursor Functional Groups
The construction of the this compound scaffold is commonly achieved through the cyclization of precursor molecules where the key functional groups are transformed to form the tetrazole ring.
The most prevalent and versatile method for synthesizing 1,5-disubstituted-5-aminotetrazoles proceeds through the desulfurization and cyclization of appropriately substituted thiourea (B124793) precursors. nih.gov This pathway involves activating the thiourea with a thiophilic agent, which facilitates the attack of an azide ion, leading to the formation of a guanyl azide intermediate that subsequently undergoes electrocyclization to yield the tetrazole ring. scilit.comnih.gov
The general mechanism starts with the reaction of a 1-aryl-3-substituted thiourea (e.g., 1-(3-nitrophenyl)-3-alkylthiourea) with a thiophile, such as a metal salt. This forms a carbodiimide (B86325) intermediate. The carbodiimide is then attacked by the azide anion (from sodium azide) to form a guanyl azide. This intermediate rapidly cyclizes to the stable 1,5-disubstituted-5-aminotetrazole.
Historically, toxic heavy metal salts like mercury(II) chloride (HgCl₂) or lead(II) oxide (PbO) were used as thiophiles. nih.govscilit.com However, modern methods employ safer and more environmentally friendly promoters. A notable example is the use of bismuth nitrate (Bi(NO₃)₃·5H₂O) under microwave heating, which efficiently catalyzes the conversion of N,N'-disubstituted thioureas and sodium azide into 5-aminotetrazoles in high yields and short reaction times. nih.govacs.org Other reagents like copper salts, iodine, and o-iodoxybenzoic acid (IBX) have also been utilized. nih.gov
This method allows for the synthesis of a wide array of analogues by varying the substituents on the initial thiourea. For the target compound, the precursor would be a 1-(3-nitrophenyl)thiourea derivative. A three-component, one-pot synthesis is often preferred, where 3-nitroaniline, an isothiocyanate, and sodium azide react together, bypassing the need to isolate the thiourea intermediate. acs.org
| Amine Precursor | Isothiocyanate | Product | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | - | Mixture of 1-Phenyl-1H-tetrazol-5-amine and N-Phenyl-1H-tetrazol-5-amine | 30 | 67 | nih.gov |
| Benzylamine | Phenyl isothiocyanate | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 2 | 89 | acs.org |
| 4-Nitroaniline | Phenyl isothiocyanate | N-(4-Nitrophenyl)-1-phenyl-1H-tetrazol-5-amine | 5 | 78 | acs.org |
| Aniline | 4-Chlorophenyl isothiocyanate | N-Phenyl-1-(4-chlorophenyl)-1H-tetrazol-5-amine | 3 | 70 | acs.org |
An alternative synthetic route utilizes guanidine (B92328) derivatives as precursors. The synthesis of the parent compound, 5-aminotetrazole, can be achieved from the reaction of cyanamide with hydrazoic acid or through the diazotization of aminoguanidine. wikipedia.org This logic can be extended to produce N-substituted analogues.
In this pathway, a substituted guanidine, such as 1-amino-3-(3-nitrophenyl)guanidine, is treated with a diazotizing agent like nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). wikipedia.orgenergetic-materials.org.cn This process converts the terminal amino group of the guanidine into a diazonium salt, which is a precursor to a guanyl azide. The guanyl azide intermediate then undergoes an intramolecular cyclization to form the this compound. The reaction conditions, particularly pH and temperature, must be carefully controlled to ensure efficient cyclization and minimize side reactions. energetic-materials.org.cn
This method is particularly useful for preparing 1-substituted-5-aminotetrazoles where the substituent is introduced via the guanidine precursor. One-pot syntheses starting from cyanamide and a substituted hydrazine (B178648) have also been developed to streamline the process. wikipedia.org
The Schmidt reaction is a classic organic reaction where an azide reacts with a carbonyl compound or an alcohol/alkene under acidic conditions, typically leading to a rearrangement to form amines or amides with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org When applied to ketones, the reaction can yield tetrazoles, although the formation of an amide (via a Beckmann-type rearrangement) is often a competing and sometimes predominant pathway. nih.gov
The mechanism for tetrazole formation via the Schmidt reaction on a ketone involves the acid-catalyzed addition of hydrazoic acid (HN₃) to the carbonyl group, forming an azidohydrin intermediate. Subsequent dehydration leads to a diazoiminium species. Instead of rearrangement to an amide, this intermediate can undergo a [3+2] cycloaddition with another molecule of hydrazoic acid, which, after rearrangement and loss of N₂, forms the tetrazole ring. nih.gov
However, the direct synthesis of this compound via a standard Schmidt reaction is not a common or straightforward pathway. The reaction typically produces 1,5-disubstituted tetrazoles from ketones, and it does not inherently install an amino group at the C5 position. To synthesize the target molecule, a highly functionalized precursor would be required, making this route less practical compared to methods starting from thioureas or guanidines. The harsh acidic conditions and the use of excess hazardous hydrazoic acid are also significant drawbacks. nih.gov While modifications using less hazardous reagents like trimethylsilyl azide (TMSN₃) have been developed, the application of the Schmidt reaction remains largely for fused or non-amino-substituted tetrazoles. nih.gov
The Ugi tetrazole reaction is a powerful multi-component reaction (MCR) that allows for the rapid assembly of complex molecules in a single step. The classic Ugi tetrazole four-component reaction (UT-4CR) involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically TMSN₃ or hydrazoic acid) to produce 1,5-disubstituted tetrazoles. nih.gov
A significant limitation of the standard UT-4CR is that it does not directly yield 1,5-disubstituted 5-aminotetrazoles. nih.govacs.org The reaction forms a C-N bond between the isocyanide carbon and the amine nitrogen, and a C-C bond between the isocyanide carbon and the carbonyl carbon, resulting in a different substitution pattern.
To synthesize analogues related to the target compound, variants of the Ugi reaction are necessary. One strategy involves a "library-to-library" approach, where a tetrazole synthesized via an initial Ugi reaction is used as a component in a second Ugi reaction to build further complexity. nih.gov Another approach uses a cleavable isocyanide component, such as a 4-hydroxyl-3,5-di-tert-butylbenzyl isocyanide. rug.nl After the Ugi reaction, this group can be removed under mild conditions to yield a 1H-tetrazole, which could then potentially be functionalized at the N1 position. However, this does not directly address the installation of the 5-amino group. Therefore, while the Ugi reaction is a cornerstone of MCR chemistry for creating diverse tetrazole libraries, its direct application for the synthesis of this compound is not feasible without significant strategic modifications or multi-step sequences.
Advanced Structural Elucidation Techniques in Nitrophenyl Tetrazol 5 Amine Investigations
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the characterization of novel compounds. For 1-(3-Nitrophenyl)-1h-tetrazol-5-amine, each method offers unique insights into its complex structure.
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the molecular structure and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the amine protons. The protons on the phenyl ring will show characteristic splitting patterns (doublet, triplet, doublet of doublets) depending on their coupling with adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the tetrazole ring. The amine protons are expected to appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are anticipated for the carbon of the tetrazole ring, the carbons of the nitrophenyl group, and the carbon atom bearing the nitro group. The chemical shift of the tetrazole carbon is a key indicator of the ring's electronic environment. The carbons of the phenyl ring will show a range of chemical shifts influenced by the positions of the nitro and tetrazolyl substituents.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Amine (NH₂) | Broad singlet | - |
| Phenyl H | 7.5 - 8.5 (multiplets) | - |
| Phenyl C | - | 110 - 150 |
| Tetrazole C | - | ~150-160 |
Note: These are expected ranges and actual values may vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
For this compound, key expected vibrational bands would include:
N-H stretching of the amine group, typically observed in the range of 3300-3500 cm⁻¹.
Asymmetric and symmetric stretching of the nitro (NO₂) group , which are strong bands usually found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
C=N and N=N stretching vibrations of the tetrazole ring, which contribute to a complex pattern of bands in the 1400-1600 cm⁻¹ region.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1530 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| C=N, N=N Stretch (Tetrazole) | 1400 - 1600 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic phenyl ring and the tetrazole system, as well as n-π* transitions associated with the nitro and amino groups. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region. The position and intensity of these absorption maxima are sensitive to the solvent polarity.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is expected to be influenced by the substituent on the phenyl ring. nih.gov The presence of an electron-withdrawing group like the nitro group can influence the fragmentation pathways. nih.gov
Common fragmentation patterns for aromatic amines can include the loss of small molecules. miamioh.edulibretexts.org For tetrazole derivatives, fragmentation can involve the extrusion of dinitrogen (N₂). nih.gov The analysis of the fragment ions would provide valuable information to confirm the structure of the parent molecule.
Solid-State Structural Analysis
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
There is no available powder X-ray diffraction data for this compound in the searched literature. PXRD is a fundamental technique for identifying the crystalline phases of a material. A PXRD pattern would serve as a fingerprint for the compound's bulk crystalline form and could be used for phase purity analysis.
Microscopic and Elemental Analysis Techniques
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)
No studies utilizing SEM or FESEM to analyze the surface morphology and microstructure of this compound were found. These techniques would provide high-resolution images of the compound's particle shape, size distribution, and surface texture.
Transmission Electron Microscopy (TEM)
Information regarding the internal structure and morphology of this compound at the nanoscale, which would be obtainable through TEM, is not available in the public domain.
Energy Dispersive X-ray Spectroscopy (EDS/EDX) and Elemental Mapping
There are no published reports on the elemental analysis of this compound using EDS/EDX. This technique would be used to confirm the elemental composition of the compound and to visualize the distribution of elements such as carbon, nitrogen, and oxygen within the sample.
Chemical Reactivity and Transformation Studies of 1 3 Nitrophenyl 1h Tetrazol 5 Amine
Influence of Substituents on Tetrazole Ring Reactivity and Stability
The reactivity and stability of the tetrazole ring in 1-(3-nitrophenyl)-1H-tetrazol-5-amine are influenced by the opposing electronic effects of its substituents. The exocyclic amino group at C5 is an electron-donating group, which tends to decrease the aromaticity and stability of the tetrazole ring by donating electron density into the π-system. researchgate.net Conversely, the 3-nitrophenyl group at the N1 position is strongly electron-withdrawing due to the nitro group's powerful -I (inductive) and -M (mesomeric) effects.
Table 1: Influence of Substituents on Tetrazole Ring Properties
| Substituent | Position | Electronic Effect | Impact on Tetrazole Ring |
|---|---|---|---|
| Amino (-NH₂) | C5 | Electron-donating | Decreases aromaticity and stability |
Functionalization and Derivatization Strategies of the Tetrazol-5-amine Scaffold
The this compound scaffold offers multiple sites for chemical modification, primarily at the exocyclic amino group and the nitrophenyl ring. These derivatization strategies are crucial for synthesizing new compounds with tailored properties.
N-Functionalization: The exocyclic amino group is a primary target for functionalization. It can undergo a variety of reactions common to primary amines, such as acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides, and reaction with aldehydes or ketones to form Schiff bases. nih.govnih.gov
Bridging Functionalization: More complex derivatizations can link the tetrazole moiety to other heterocyclic systems. For instance, reaction with reagents like 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine could yield methylene-bridged structures, connecting the exocyclic nitrogen to a nitropyrazole ring. nih.gov
Modification of the Phenyl Ring: The nitro group on the phenyl ring is a versatile functional handle. It can be reduced to an amino group, which can then be further modified through diazotization or acylation. This allows for the synthesis of a wide array of derivatives with different electronic and structural properties.
Ring Nitrogen Functionalization: While the N1 position is already substituted, derivatization at other ring nitrogens is less common but can be explored under specific conditions, potentially leading to tetrazolium salts.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent Example | Functional Group Modified | Product Type |
|---|---|---|---|
| Acylation | Acetyl chloride | Exocyclic amino group | N-(1-(3-nitrophenyl)-1H-tetrazol-5-yl)acetamide |
| Alkylation | Methyl iodide | Exocyclic amino group | N-methyl-1-(3-nitrophenyl)-1H-tetrazol-5-amine |
| Schiff Base Formation | Benzaldehyde | Exocyclic amino group | (E)-N-benzylidene-1-(3-nitrophenyl)-1H-tetrazol-5-amine |
Cyclization and Rearrangement Reactions Involving the Tetrazole Moiety
The 5-aminotetrazole (B145819) moiety is a well-established building block in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems. researchgate.netclockss.org In these reactions, it typically acts as a 1,3-binucleophile, with both the exocyclic amino group and the adjacent N4 ring nitrogen participating in the reaction. clockss.org
A common example is the Biginelli-type reaction, where 5-aminotetrazoles react with an aldehyde and a β-dicarbonyl compound to form tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. nih.gov In the case of this compound, the N1 substituent prevents it from acting as a traditional 1,3-dinucleophile in the same manner as unsubstituted 5-aminotetrazole. However, cyclization involving the exocyclic amino group and the N4 nitrogen is still a primary pathway for forming fused systems. The reaction with various ketones, aldehydes, and other building blocks can lead to a diverse range of tetrazolo-fused pyrimidines and other complex heterocycles. nih.gov
Thermal rearrangement of tetrazoles can also occur. For instance, thermal activation of N-functionalized tetrazoles can lead to the formation of active ester intermediates through rearrangement, which can then be used in amide bond synthesis. nih.gov
Photoinduced Chemical Transformations and Cyclization Reactions (e.g., Triazole Formation)
Tetrazole derivatives are known to undergo a variety of photochemical transformations. mdpi.comresearchgate.net Upon UV irradiation, the tetrazole ring can cleave and extrude molecular nitrogen (N₂), leading to highly reactive intermediates. The specific pathway and resulting products are highly dependent on the substitution pattern on the tetrazole ring. mdpi.comuc.pt
For 1,5-disubstituted tetrazoles like this compound, photolysis typically involves the cleavage of the ring to directly generate a singlet imidoylnitrene intermediate. uc.pt This reactive species can then undergo several transformations:
Wolff-type Rearrangement: The imidoylnitrene can rearrange to form a stable carbodiimide (B86325). uc.pt
Ring Closure: It can also collapse to form a transient diazirene, which may then isomerize to the carbodiimide. uc.ptnih.gov
A particularly relevant photoinduced reaction is the recently discovered cyclization between a tetrazole and a primary amine to form a 1,2,4-triazole. acs.orgacs.org In the case of this compound, an intramolecular version of this reaction is plausible. Upon photoirradiation, the tetrazole ring could generate a reactive intermediate (such as a nitrile imine) that is subsequently trapped by the adjacent exocyclic amino group, leading to the formation of a fused triazole system. This expands the synthetic utility of tetrazoles as photo-cross-linking probes and building blocks for novel heterocyclic scaffolds. acs.orgacs.org
Table 3: Postulated Photochemical Reaction Pathway
| Step | Process | Intermediate/Product |
|---|---|---|
| 1 | UV Irradiation | Excitation of the tetrazole ring |
| 2 | N₂ Extrusion | Singlet imidoylnitrene |
| 3a | Rearrangement | Carbodiimide derivative |
Reactivity Profile of the Exocyclic Amino Group
The exocyclic amino group at the C5 position is a key determinant of the molecule's reactivity, primarily functioning as a nucleophile. researchgate.net However, its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the 1-(3-nitrophenyl) substituent. This effect reduces the electron density on the amino group, making it less basic and less reactive compared to the amino group in unsubstituted 5-aminotetrazole.
Despite this reduced reactivity, the amino group can still participate in a range of nucleophilic reactions:
Condensation Reactions: It can react with aldehydes and ketones, particularly under acidic catalysis, to form imines (Schiff bases).
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, and anhydrides can proceed, often requiring more forcing conditions or stronger bases to facilitate the reaction.
Participation in MCRs: As mentioned, the amino group is a key nucleophilic center in multicomponent reactions, leading to the formation of fused heterocyclic systems. clockss.orgnih.gov Its reactivity profile in MCRs is often distinct from that of other aminoazoles like 5-aminopyrazoles. clockss.org
The reduced basicity also means that the amino group is less likely to be protonated under moderately acidic conditions compared to more electron-rich aminotetrazoles.
Investigation of Acidity and Protonation Behavior of the Tetrazole Moiety
The concept of acidity in this compound relates to the protonation of its basic sites rather than the deprotonation of an acidic proton, as the N1 position is already substituted. The molecule possesses several potential sites for protonation: the exocyclic amino group and the nitrogen atoms at the N2, N3, and N4 positions of the tetrazole ring.
Protonation Sites: The most likely sites for protonation are the sp²-hybridized nitrogen atoms of the tetrazole ring (N3 or N4), which are generally the most basic sites in 1,5-disubstituted tetrazoles. acs.org Protonation of the exocyclic amino group is also possible, but its basicity is significantly reduced.
pKa Estimation: While the pKa of the parent 5-aminotetrazole is 5.95 (referring to the deprotonation of the ring NH), the pKa of the conjugate acid of this compound would be significantly lower than that of 5-amino-1-alkyl-tetrazoles. This is a direct consequence of the destabilization of the positive charge in the protonated species by the electron-withdrawing substituent. Precise pKa values would need to be determined experimentally or through high-level computational studies. acs.orgnih.gov Generally, the pKa values of tetrazoles increase with the addition of organic solvents to aqueous solutions. acs.org
Supramolecular Assemblies and Advanced Materials Applications of Tetrazol 5 Amines
Hydrogen Bonding Networks in Crystalline Architectures
The crystal structure of 1-(3-Nitrophenyl)-1h-tetrazol-5-amine is significantly influenced by a network of intermolecular hydrogen bonds. The amino group (-NH2) on the tetrazole ring acts as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group serve as hydrogen bond acceptors. These interactions guide the self-assembly of the molecules into well-defined, stable, three-dimensional supramolecular structures.
π-Stacking Interactions and Their Role in Crystal Packing
Beyond hydrogen bonding, π-stacking interactions play a crucial role in the crystal packing of this compound. The electron-rich tetrazole ring and the electron-deficient nitrophenyl ring can engage in π-π stacking, where the aromatic rings arrange themselves in a parallel or near-parallel fashion. These interactions, driven by electrostatic and van der Waals forces, contribute significantly to the cohesion and thermodynamic stability of the crystal lattice.
The interplay between the nitro group and the aromatic system can also lead to specific nitro-π interactions, further influencing the molecular arrangement. researchgate.net The relative orientation of the phenyl and tetrazole rings, which is often non-coplanar, is a result of the balance between these stabilizing π-stacking forces and steric effects. nih.gov
Coordination Chemistry of Tetrazol-5-amines as Ligands
The tetrazole moiety, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions, making tetrazol-5-amines versatile building blocks in coordination chemistry. thieme-connect.com
Formation of Metal Complexes
This compound can act as a monodentate or bidentate ligand, coordinating to metal centers through the nitrogen atoms of the tetrazole ring. The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. The formation of these metal complexes can significantly alter the physical and chemical properties of the organic ligand, leading to materials with interesting magnetic, optical, or catalytic properties. The amino and nitro groups can also influence the electronic properties of the resulting complexes.
Integration into Metal-Organic Frameworks (MOFs)
The ability of tetrazole-based ligands to bridge multiple metal centers makes them ideal candidates for the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. nih.govrsc.org By integrating this compound as a linker into a MOF structure, it is possible to create frameworks with tailored pore sizes and functionalities. The nitro groups within the pores of such a MOF could provide specific binding sites for guest molecules, enhancing selectivity in adsorption processes. nih.gov
Role of Tetrazol-5-amines in High Nitrogen Content Materials Research
Tetrazoles are a class of compounds with exceptionally high nitrogen content, which is a key characteristic for energetic materials. ijcce.ac.irnih.gov The high positive heat of formation of the tetrazole ring, a result of the numerous N-N and C-N bonds, releases a significant amount of energy upon decomposition, primarily in the form of environmentally benign nitrogen gas. at.ua
This compound, with its substantial nitrogen content, is a promising candidate for the development of novel high-nitrogen materials. nih.govresearchgate.netnih.gov The presence of the nitro group further enhances its energetic properties. Research in this area focuses on synthesizing stable, high-nitrogen compounds that can be used as propellants or explosives with improved performance and safety characteristics.
Exploration in Non-Linear Optical (NLO) Materials Research
Molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. In this compound, the amino group acts as an electron donor, the phenyl-tetrazole system serves as the π-bridge, and the nitro group functions as a strong electron acceptor. This intramolecular charge transfer character makes it a potential candidate for NLO applications. nih.govrsc.org
Studies on similar push-pull tetrazoles have demonstrated their potential for NLO activity. nih.gov The efficiency of these materials is related to their hyperpolarizability, which can be tuned by modifying the donor and acceptor groups. The investigation of this compound in this context could lead to the development of new materials for optical switching and frequency conversion. nitk.ac.innih.govresearchgate.netresearchgate.net
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(3-nitrophenyl)-1H-tetrazol-5-amine?
The synthesis typically involves a multi-step process starting from 3-nitroaniline. A common approach includes:
- Cyclocondensation : Reacting 3-nitroaniline with sodium azide and nitrous acid to form the tetrazole ring .
- Purification : Recrystallization using polar aprotic solvents (e.g., DMF or ethanol) to isolate the product. Yields range from 70–90%, with optimization required for substituent-dependent reactivity. For analogs like 1-(4-bromophenyl)-1H-tetrazol-5-amine, lithium bis(trimethylsilyl)amide has been used as a catalyst in acylation reactions .
Q. How is the molecular structure of this compound characterized?
Structural elucidation involves:
Q. What are the key thermodynamic properties of tetrazole derivatives like this compound?
Thermodynamic data for analogous compounds include:
- Enthalpy of formation (ΔfH°) : ~630 kJ/mol for nitro-substituted tetrazoles .
- Thermal stability : Decomposition temperatures (Td) range from 170–270°C, influenced by substituent electronegativity . Sublimation enthalpies (ΔsubH) for methyltetrazole derivatives are ~90 kJ/mol .
Advanced Research Questions
Q. How do computational methods aid in predicting the detonation performance of nitro-functionalized tetrazoles?
Density functional theory (DFT) and EXPLO5 software are used to calculate:
Q. What crystallographic challenges arise in resolving the structure of this compound?
Key challenges include:
- Twinned crystals : Common in nitro-substituted tetrazoles due to planar symmetry; resolved using SHELXL for refinement .
- Hydrogen bonding : NH₂ groups form intermolecular bonds (N–H···N) with adjacent tetrazole rings, affecting packing efficiency . High-resolution data (e.g., Bruker APEX-II detectors) improve precision in bond-angle determination .
Q. How do substituents on the phenyl ring influence the reactivity and stability of 1-aryl-tetrazol-5-amine derivatives?
- Electron-withdrawing groups (e.g., –NO₂) : Increase thermal stability (Td ↑ by ~50°C) but reduce solubility in non-polar solvents .
- Steric effects : Bulky substituents (e.g., 3,4-dichlorophenyl) hinder acylation reactions, requiring longer reaction times . Comparative studies using Hammett constants (σ) quantify substituent effects on reaction kinetics .
Q. What strategies mitigate contradictions in reported synthetic yields for 1-aryl-tetrazol-5-amine derivatives?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
